Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-
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Overview
Description
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is an organic compound with the molecular formula C17H13N. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with a phenyl group. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method typically requires the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is often produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) in the presence of a catalyst. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.
Substitution: The aromatic ring in benzonitrile can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the reagent used.
Scientific Research Applications
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form coordination complexes with metals .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with the formula C6H5CN, lacking the cyclobutene and phenyl substitutions.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Cyclobutanecarbonitrile: Features a cyclobutane ring with a nitrile group attached
Uniqueness
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is unique due to its combination of a benzonitrile group with a cyclobutene ring and a phenyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
647028-07-7 |
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Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(2-phenylcyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C17H13N/c18-12-13-6-8-15(9-7-13)17-11-10-16(17)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI Key |
UTOVHZXGOVTGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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